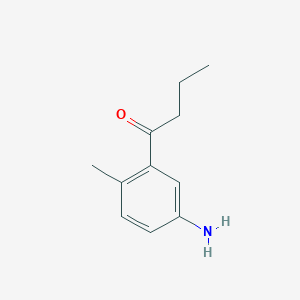
1-(5-Amino-2-methylphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H15NO. It is a member of the cathinone family, which are known for their stimulant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)butan-1-one typically involves the reaction of 5-amino-2-methylbenzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction is monitored closely to maintain the quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Amino-2-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2-methylphenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-2-methylphenyl)butan-1-one involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin. The compound binds to specific receptors and enzymes, altering their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-(4-morpholin-4-ylphenyl)butan-1-one
- N-Ethylpentylone
- 4-Methyl-N-ethylbuphedrone
Uniqueness
1-(5-Amino-2-methylphenyl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a different substitution pattern on the aromatic ring, leading to variations in its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-(5-amino-2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
JDUVLJURYOYJCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C=CC(=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


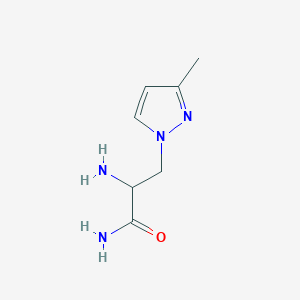
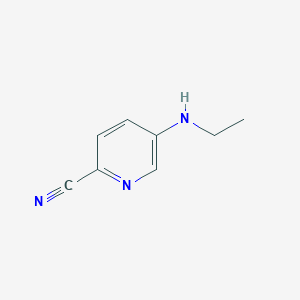
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
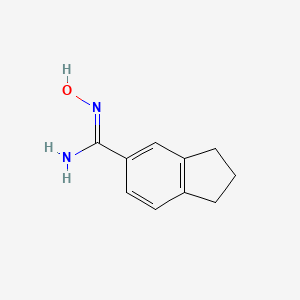
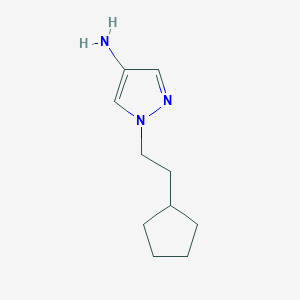
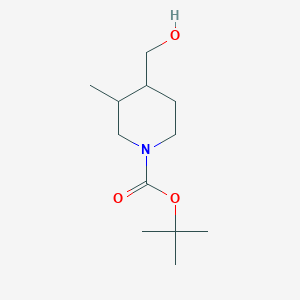
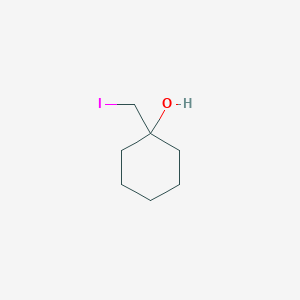

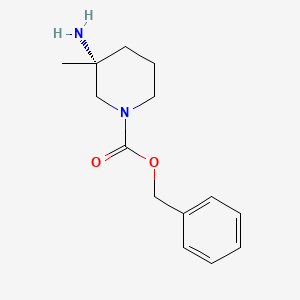
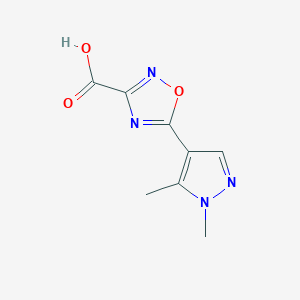
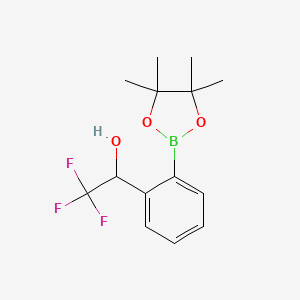
![6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
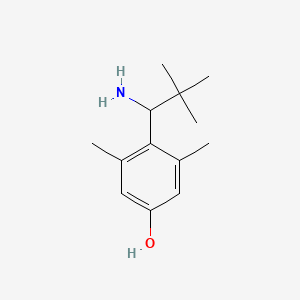
![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)
